N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
The compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system, substituted at the 3-position with an ethyl group and at the 7-position with a thioacetamide moiety linked to a 2,4-dimethylphenyl group. The ethyl group at the 3-position may influence steric effects and metabolic stability, while the thioacetamide linker provides flexibility for interactions with hydrophobic pockets .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-4-22-15-14(20-21-22)16(18-9-17-15)24-8-13(23)19-12-6-5-10(2)7-11(12)3/h5-7,9H,4,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPVYRNSLRUKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is classified under the triazole derivatives, which have been widely studied for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1058238-75-7 |
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit promising anticancer activities. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
In vitro studies on related triazole compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). These compounds often show enhanced activity when structural modifications are made to optimize their interaction with biological targets .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have been tested against various bacterial strains. Results indicate that certain derivatives exhibit significant antibacterial activity against pathogenic bacteria, suggesting their potential use as antimicrobial agents in therapeutic applications .
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study evaluating the cytotoxic effects of various triazole derivatives found that modifications to the phenyl and triazole rings significantly increased potency against MCF-7 cells. The most effective compounds were those that maintained a balance between hydrophobicity and electronic properties .
- Antibacterial Screening : In another investigation, a series of thioacetamides were synthesized and screened for antibacterial activity. The results indicated that specific structural features led to enhanced efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of the thioether linkage present in this compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolo[4,5-d]pyrimidine Derivatives
Key Observations:
- 7-Position Functionalization : The thioacetamide linker is critical for interactions; analogs with sulfanyl or amine groups (e.g., SC241) show divergent pharmacological profiles .
- Core Modifications : Compounds with [1,2,4]triazolo[1,5-a]pyrimidine cores () exhibit altered electronic properties compared to [1,2,3]triazolo[4,5-d]pyrimidine derivatives.
Key Observations:
- Synthetic Efficiency : Yields vary widely (e.g., 18.5% for 9b vs. 89.9% for 9e), influenced by substituent complexity and reaction conditions .
- Melting Points : Higher melting points (e.g., 154–155°C for 9b) correlate with rigid substituents like benzoxazole, while morpholine derivatives (9e) show lower values due to increased flexibility .
- Molecular Weight : The target compound’s higher molecular weight (423.54) compared to simpler analogs (e.g., 252.26 for Compound K) may impact bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
